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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

A comprehensive analysis of the cross-reactivity of the potent Casein Kinase 1 epsilon (CK1g)
inhibitor, PF-4800567, reveals a high degree of selectivity, with notable off-target activity
primarily observed at higher concentrations against the Epidermal Growth Factor Receptor
(EGFR). This guide provides a detailed comparison of its inhibitory activity against its primary
target and a broad panel of other kinases, supported by experimental data and protocols for
researchers in drug discovery and development.

PF-4800567 is a well-characterized, potent, and ATP-competitive inhibitor of Casein Kinase 1
epsilon (CK1g), a key regulator of various cellular processes, including circadian rhythm.[1][2]
[3][4] In vitro biochemical assays have determined its IC50 value for CK1¢ to be 32 nM.[1][5]
Notably, it exhibits a greater than 20-fold selectivity for CK1e over the closely related isoform,
Casein Kinase 1 delta (CK1d), which it inhibits with an IC50 of 711 nM.[1][2][3][4][5] This
selectivity has made PF-4800567 a valuable tool for dissecting the specific roles of CK1g in
cellular signaling pathways.

To further elucidate its specificity, PF-4800567 was profiled against a diverse panel of 50 other
protein kinases. The screening revealed that at a concentration of 1 uM, PF-4800567
demonstrates significant inhibition (69%) only against the Epidermal Growth Factor Receptor
(EGFR) in addition to its primary target. At a higher concentration of 10 uM, the inhibition of
EGFR activity increased to 83%.[5] This indicates that while highly selective at lower
concentrations, caution should be exercised in interpreting results from experiments using PF-
4800567 at concentrations in the micromolar range due to potential off-target effects on EGFR
signaling. KINOMEscan profiling of PF-4800567 against 97 kinases also showed a weak
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binding affinity for Platelet-Derived Growth Factor Receptor Beta (PDGFRB) and Tropomyosin
receptor kinase A (TRKA), in addition to CK19.

Comparative Kinase Inhibition Profile of PF-4800567

The following table summarizes the inhibitory activity of PF-4800567 against its primary targets
and key off-targets. The data is compiled from in vitro kinase assays.

% Inhibition at 10

Kinase Target IC50 (nM) % Inhibition at 1 pM -
]

CK1le 32

CK1d% 711

EGFR - 69% 83%

Experimental Protocols

The determination of the kinase inhibitory activity of PF-4800567 was performed using a
standardized in vitro kinase assay platform. The following protocol provides a detailed
methodology for assessing the cross-reactivity of kinase inhibitors.

Kinase Inhibition Assay (General Protocol):

This protocol is based on the widely used radiometric assay format, which measures the
incorporation of radiolabeled phosphate from ATP into a substrate by the kinase.

o Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a
specific substrate peptide, and a mixture of unlabeled ATP and radiolabeled [y-2P]ATP. The
final ATP concentration is typically set at or near the Km value for each specific kinase to
ensure accurate determination of inhibitory potency.

e Compound Incubation: The test compound, PF-4800567, is serially diluted to the desired
concentrations. A fixed volume of each dilution is pre-incubated with the kinase in the
reaction buffer for a specified period (e.g., 10-15 minutes) at room temperature to allow for
binding to the kinase.
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e Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the ATP
mixture. The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a
controlled temperature (e.g., 30°C).

o Termination of Reaction: The reaction is stopped by the addition of a solution that denatures
the kinase and precipitates the substrate, such as trichloroacetic acid (TCA).

o Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from
the unincorporated [y-32P]ATP. This is commonly achieved by spotting the reaction mixture
onto a filter membrane (e.g., phosphocellulose paper) which binds the peptide substrate. The
filter is then washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove
any unbound ATP.

e Quantification of Kinase Activity: The amount of radioactivity incorporated into the substrate
on the filter paper is quantified using a scintillation counter.

» Data Analysis: The percentage of kinase activity remaining at each compound concentration
is calculated relative to a control reaction containing no inhibitor (DMSO vehicle). The IC50
value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then
determined by fitting the data to a dose-response curve using appropriate software (e.g.,
GraphPad Prism).

For broader kinase profiling, such as the Invitrogen SelectScreen™ Kinase Profiling Service, a
similar principle is applied but often utilizes non-radiometric, fluorescence-based detection
methods for higher throughput.

Experimental Workflow for Kinase Cross-Reactivity
Screening
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Caption: Workflow for assessing kinase inhibitor cross-reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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